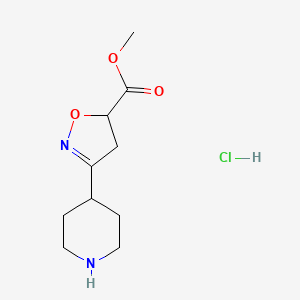

Methyl3-(piperidin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylatehydrochloride

Description

Methyl 3-(piperidin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate hydrochloride (molecular formula: C₁₀H₁₅ClN₂O₃) is a heterocyclic compound featuring a partially saturated isoxazole (4,5-dihydro-1,2-oxazole) ring fused with a piperidine moiety and a methyl ester group. This structure confers unique physicochemical properties, including moderate polarity due to the ester group and basicity from the piperidine nitrogen.

Properties

Molecular Formula |

C10H17ClN2O3 |

|---|---|

Molecular Weight |

248.70 g/mol |

IUPAC Name |

methyl 3-piperidin-4-yl-4,5-dihydro-1,2-oxazole-5-carboxylate;hydrochloride |

InChI |

InChI=1S/C10H16N2O3.ClH/c1-14-10(13)9-6-8(12-15-9)7-2-4-11-5-3-7;/h7,9,11H,2-6H2,1H3;1H |

InChI Key |

AMDDJCFVRBRUHN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC(=NO1)C2CCNCC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl3-(piperidin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylatehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine-4-carboxylic acid with suitable halogen derivatives and 1,3-difluorobenzene. The reaction is carried out in the presence of a base and a solvent, often resulting in high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale enantioselective reduction processes and multicomponent reactions to ensure high purity and yield. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl3-(piperidin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylatehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Methyl3-(piperidin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylatehydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl3-(piperidin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations: Piperidinyl vs. Aryl Groups

Methyl 3-(4-Chlorophenyl)-4,5-Dihydro-1,2-Oxazole-5-Carboxylate

- Molecular Formula: C₁₁H₁₀ClNO₃.

- Key Differences : Replaces the piperidin-4-yl group with a 4-chlorophenyl substituent.

- The aromatic ring increases lipophilicity, which may improve membrane permeability but could limit CNS penetration due to higher plasma protein binding.

3-(3,5-Dichlorophenyl)-5-Methyl-4,5-Dihydro-1,2-Oxazole-5-Carboxylate

Heterocyclic Core Modifications: Oxazole vs. Oxadiazole

5-Methyl-3-(Piperidin-4-yl)-1,2,4-Oxadiazole Hydrochloride

- Molecular Formula : C₈H₁₃ClN₄O.

- Key Differences : Replaces the dihydro-oxazole ring with a 1,2,4-oxadiazole.

- Impact :

- The oxadiazole core has two nitrogen atoms, increasing hydrogen-bonding capacity and aromaticity. This may enhance binding affinity to targets like kinases or GPCRs.

- Reduced oxygen content (vs. the target compound’s ester group) lowers solubility but improves metabolic resistance to esterase hydrolysis.

4-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Piperidine Hydrochloride

Functional Group Variations: Ester vs. Non-Ester Derivatives

1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid

Research Implications

- Target Compound Advantages : Balanced solubility and basicity due to the piperidinyl-ester combination, making it suitable for CNS-targeted prodrug development.

- Analog-Specific Applications :

Biological Activity

Methyl3-(piperidin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H17ClN2O3

- Molecular Weight : 232.71 g/mol

- CAS Number : 2649034-99-9

The biological activity of Methyl3-(piperidin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate hydrochloride is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes and receptors that are crucial for cellular processes. For instance, similar compounds in the oxazole family have demonstrated antimicrobial and anticancer properties by disrupting essential metabolic pathways and inducing apoptosis in cancer cells .

Biological Activities

-

Anticancer Activity

- Research indicates that derivatives of oxazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against MCF-7 and HCT-116 cells, suggesting potent anticancer activity .

- A study on related oxadiazole derivatives revealed their potential as HsClpP agonists, which may play a role in treating hepatocellular carcinoma (HCC) by inducing apoptosis and inhibiting tumor growth .

-

Antimicrobial Properties

- Compounds containing oxazole rings have been evaluated for their antibacterial and antifungal activities. Some derivatives exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Additionally, certain oxadiazole derivatives have shown activity against Candida albicans, highlighting their potential as antifungal agents .

-

Anti-inflammatory Effects

- Some studies suggest that oxazole derivatives may possess anti-inflammatory properties by modulating inflammatory pathways and cytokine production, although specific data on Methyl3-(piperidin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate hydrochloride is limited.

Research Findings and Case Studies

| Study | Compound | Activity | IC50 Value | Target |

|---|---|---|---|---|

| Alam et al. (2022) | 1,2,3-triazole derivatives | Anticancer | 24.74 µM (MCF-7) | Thymidylate synthase |

| Ningegowda et al. (2022) | 1,3,4-oxadiazole derivatives | Antitubercular | 62.5 μg/mL | Mycobacterium tuberculosis |

| Zabiulla et al. (2022) | 1,3,4-oxadiazole derivatives | Antiparasitic | 1.11 μM (Trypanosoma cruzi) | Amastigotes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.